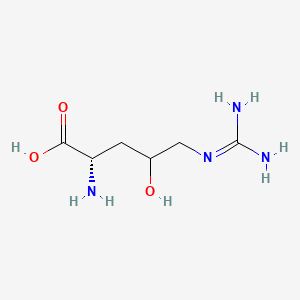

gamma-Hydroxy-L-arginine

Description

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCBKDJCJYBGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN=C(N)N)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-erythro-4-Hydroxyarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61370-10-3 | |

| Record name | L-erythro-4-Hydroxyarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 - 191 °C | |

| Record name | L-erythro-4-Hydroxyarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

HBPA-Catalyzed Aldol Addition

The enantioselective aldol addition of pyruvate to nonaromatic aldehydes, catalyzed by trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida, serves as a foundational step in GHLA synthesis. This reaction generates chiral 4-hydroxy-2-oxo acids, which are subsequently aminated to yield γ-hydroxy-α-amino acids. Key aldehydes include derivatives of arginine precursors, such as protected guanidine-bearing substrates. HBPA exhibits broad substrate tolerance, enabling the incorporation of bulky and functionalized aldehydes while maintaining high enantioselectivity (up to 99% ee).

Table 1: Substrate Scope and Yields in HBPA-Catalyzed Aldol Reactions

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 1a (R = CH₂CH₂NH₂) | 4-hydroxy-2-oxo acid | 78 | 98 |

| 1g (R = CH₂COOEt) | Ethyl 4-hydroxy-2-oxoate | 65 | 95 |

| 1h (R = CH₂Cl) | Chloro-4-hydroxy-2-oxoate | 58 | 92 |

Transamination with S-Selective Transaminases

The aldol adducts undergo enantioselective amination using S-selective transaminases (TAs), which convert 4-hydroxy-2-oxo acids into GHLA derivatives. Three transamination systems have been optimized:

-

l-Alanine as an amine donor : Pyruvate recycling shifts the equilibrium toward product formation. For example, 42 mM of GHLA derivative 6g was obtained from 100 mM aldehyde 1g and 5 mM pyruvate.

-

Benzylamine with benzaldehyde lyase (BAL) : BAL converts benzaldehyde byproduct into benzoin, minimizing equilibrium limitations. This system achieved >90% conversion for aromatic substrates.

-

l-Glutamate with BCAT/AspAT cascade : Branched-chain amino acid transaminase (BCAT) and aspartate aminotransferase (AspAT) regenerate l-glutamate, enabling efficient amination of sterically hindered aldol adducts.

PLP-Dependent Enzymatic Cyclodehydration

Role of GntC in Stereoselective Hydroxylation

The PLP-dependent enzyme GntC from cyanobacteria catalyzes the cyclodehydration of γ-hydroxy-L-arginine to L-enduracididine, a cyclic arginine analog. GntC operates via a divergent mechanism, inverting stereochemistry at the γ-position to produce (2S,4R)-GHLA with >99% diastereoselectivity. Deuterium labeling studies revealed that GntC facilitates three proton transfers at the α- and β-carbons, as evidenced by a 3 Da mass increase in deuterated assays.

Table 2: Mechanistic Insights from GntC-Catalyzed Reactions

| Experiment | Observation | Conclusion |

|---|---|---|

| 1H NMR in D₂O | α-H signal disappearance | Solvent exchange at α-position |

| Deuterated substrate | 3 Da mass shift in product | Sequential deprotonation/reprotonation |

| Epimer (1’) | No product formation | Strict stereochemical control |

Substrate Engineering and Kinetic Analysis

GntC exhibits strict substrate specificity for (4R)-γ-hydroxy-L-arginine, with no activity toward its (4S)-epimer. Pre-steady-state kinetic assays using stopped-flow spectroscopy revealed a kcat of 12 s⁻¹ and KM of 0.8 mM, indicating high catalytic efficiency. Mutagenesis studies identified His241 and Asp187 as critical residues for substrate binding and stereochemical inversion.

Chemical Synthesis Approaches

Hydroxylation of L-Arginine Precursors

Chemical routes to GHLA involve regioselective hydroxylation of L-arginine derivatives. Manganese-based catalysts (e.g., Mn(acac)₃) enable γ-C–H hydroxylation under mild conditions (pH 7.4, 25°C), achieving 45% yield with 85% ee. However, competing oxidation at β- and δ-positions necessitates protective group strategies, such as N-Boc or N-Cbz guanidine protection.

Protection-Deprotection Strategies

Critical steps in chemical synthesis include:

Table 3: Comparative Yields in Chemical vs. Enzymatic Synthesis

| Method | Yield (%) | Enantiomeric Excess (% ee) | Scalability |

|---|---|---|---|

| Enzymatic (HBPA/BCAT) | 78 | 98 | High |

| Chemical (Mn-catalyzed) | 45 | 85 | Moderate |

| GntC cyclodehydration | 92 | >99 | Low |

Comparative Analysis of Methodologies

Efficiency and Stereochemical Control

Enzymatic methods outperform chemical synthesis in both yield and stereoselectivity. The HBPA/BCAT cascade achieves 78% yield and 98% ee, while chemical routes lag at 45% yield and 85% ee. GntC-mediated cyclodehydration offers near-perfect diastereocontrol but requires pre-hydroxylated substrates, limiting standalone utility.

Chemical Reactions Analysis

Types of Reactions

Gamma-Hydroxy-L-arginine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound back to L-arginine.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of L-arginine, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Cardiovascular Applications

1. Nitric Oxide Production

Gamma-hydroxy-L-arginine is involved in the synthesis of nitric oxide, a crucial molecule for vascular health. Nitric oxide promotes vasodilation, enhances blood flow, and reduces blood pressure. Research indicates that supplementation can improve endothelial function and reduce the risk of cardiovascular diseases such as hypertension and atherosclerosis .

2. Clinical Studies

A study demonstrated that patients with type 2 diabetes mellitus who received L-arginine supplementation showed improved nitric oxide bioavailability, which correlated with reduced endothelial dysfunction . This suggests that this compound may have similar effects by enhancing nitric oxide synthesis.

Metabolic Disorders

1. Obesity and Diabetes Management

this compound has been studied for its potential benefits in managing metabolic disorders. Research indicates that L-arginine supplementation can improve insulin sensitivity and glucose metabolism in obese individuals . The mechanism involves the stimulation of glucagon-like peptide-1 secretion, which enhances insulin release and reduces postprandial glucose levels .

2. Case Studies

In clinical trials involving preterm infants, L-arginine supplementation significantly reduced the incidence of necrotizing enterocolitis, a serious gastrointestinal condition . This finding highlights the importance of arginine derivatives in promoting gut health and metabolic stability.

Immune Response Modulation

1. Immune Function Enhancement

this compound may play a role in modulating immune responses. Studies have shown that arginine availability is critical for T lymphocyte function; thus, its supplementation can enhance immune responses during infections . This is particularly relevant in conditions where immune function is compromised.

2. Research Findings

In animal models, arginine supplementation has been associated with improved outcomes in infections, suggesting that this compound could be beneficial in clinical settings where immune support is needed .

Summary of Applications

Mechanism of Action

Gamma-Hydroxy-L-arginine exerts its effects primarily through its involvement in the nitric oxide synthesis pathway. It acts as an intermediate in the conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase. This process involves the hydroxylation of the guanidinium group of L-arginine, leading to the formation of this compound, which is then further converted to nitric oxide . The molecular targets include nitric oxide synthase enzymes and various signaling pathways regulated by nitric oxide .

Comparison with Similar Compounds

Research Implications

- Enzymatic Specificity: The γ-hydroxylation in γ-hydroxy-L-arginine may confer selective interactions with enzymes like hydroxylases or oxidases, distinct from L-arginine’s NOS affinity .

- Clinical Potential: Unlike L-homoarginine, which is linked to cardiovascular risk , γ-hydroxy-L-arginine’s unique structure could make it a candidate for targeted therapies in oxidative stress or metabolic disorders.

- Analytical Challenges : Differentiation of γ-hydroxy-L-arginine from isomers (e.g., 5-hydroxy-L-arginine) requires advanced techniques like HPLC with precolumn derivatization .

Biological Activity

Gamma-hydroxy-L-arginine (γ-HOArg) is a derivative of L-arginine, an amino acid that plays a pivotal role in various biological processes, including nitric oxide (NO) synthesis and immune modulation. This article explores the biological activity of γ-HOArg, its mechanisms of action, and its implications in various physiological and pathological contexts.

γ-HOArg is primarily involved in the modulation of nitric oxide synthase (NOS) and arginase pathways. Both pathways utilize L-arginine as a substrate but have opposing effects on cellular signaling and immune responses.

Nitric Oxide Synthase Pathway:

- NO Production: γ-HOArg can enhance the production of NO through its interaction with NOS, leading to increased vasodilation and improved blood flow .

- Cytokine Modulation: By promoting NO synthesis, γ-HOArg influences cytokine release from immune cells, potentially enhancing the immune response against pathogens .

Arginase Pathway:

- L-Arginine Depletion: High levels of arginase activity can deplete L-arginine, leading to impaired T cell function and reduced immune responses . This is particularly evident in conditions such as nonhealing leishmaniasis, where arginase-induced L-arginine depletion results in local immunosuppression .

- T Cell Hyporesponsiveness: The depletion of L-arginine caused by arginase activity has been linked to T cell hyporesponsiveness, which can exacerbate chronic inflammatory diseases .

Biological Activities

The biological activities of γ-HOArg can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Vasodilation | Enhances NO production, leading to relaxation of vascular smooth muscle. |

| Immune Modulation | Influences T cell activation and cytokine production through NO signaling. |

| Anti-inflammatory Effects | May reduce inflammation by modulating macrophage polarization (M1/M2 balance). |

| Potential Antinociceptive Effects | Involved in pain modulation through NO-cGMP pathways. |

Case Studies and Research Findings

- Leishmaniasis Study:

- Cardiovascular Implications:

- Cancer Research:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting gamma-Hydroxy-L-arginine in biological samples?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate assays with internal standards (e.g., deuterated analogs) to account for matrix effects. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing stereoisomers .

- Experimental design : Include calibration curves spanning physiologically relevant concentrations (e.g., 0.1–100 µM) and spike recovery tests in plasma or tissue homogenates to assess accuracy .

Q. How does this compound influence macrophage activation compared to L-arginine?

- Approach : Compare macrophage cytokine production (e.g., TNF-α, IL-6) and phagocytic activity under arginine-deficient (<0.1 mM) vs. plasma-level (0.1–0.4 mM) conditions. Use flow cytometry to quantify surface activation markers (e.g., CD86, MHC-II) .

- Key finding : this compound may bypass arginase-mediated L-arginine depletion in inflammatory microenvironments, sustaining nitric oxide synthase (NOS) activity. However, this requires validation via knockout models (e.g., arginase-1-deficient macrophages) .

Q. What are the challenges in synthesizing this compound with high enantiomeric purity?

- Synthetic strategy : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected hydroxyarginine derivatives. Optimize reaction conditions (e.g., coupling reagents, temperature) to minimize racemization. Confirm purity via chiral HPLC (>98% enantiomeric excess) .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in immune modulation be resolved?

- Analysis framework : Conduct meta-analyses of existing studies (e.g., in vitro vs. in vivo models) to identify confounding variables like cell type (resident vs. elicited macrophages) or arginine bioavailability in media .

- Case study : Reconcile findings by replicating experiments under standardized arginine-free conditions (e.g., using dialyzed fetal bovine serum) and reporting extracellular arginine levels in all publications .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

- Protocol : Administer radiolabeled (³H or ¹⁴C) this compound to rodents and collect time-course plasma/tissue samples. Use compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption, distribution, and clearance rates .

- Critical controls : Include cohorts treated with arginase inhibitors (e.g., nor-NOHA) to assess metabolic stability .

Q. How does this compound interact with cationic amino acid transporters (CATs) in polarized cells?

- Method : Perform competitive uptake assays using HEK293 cells overexpressing CAT-1 or CAT-2B. Measure inhibition constants (Ki) via kinetic analyses with varying substrate concentrations .

- Data interpretation : Compare transport efficiency to L-arginine and correlate with molecular docking simulations to predict binding affinities .

Methodological Guidance

Q. How should researchers address variability in this compound measurements across biological replicates?

- Best practices : Normalize data to total protein content or housekeeping metabolites (e.g., creatinine). Use mixed-effects statistical models to account for batch effects .

Q. What criteria define a robust hypothesis for this compound’s role in metabolic pathways?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Novelty: Investigate whether this compound serves as an alternative substrate for arginine decarboxylase in polyamine synthesis .

- Feasibility: Pilot studies using ¹³C-labeled tracers to track metabolic flux .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound Detection

| Technique | Sensitivity (LOD) | Precision (%RSD) | Applicable Matrix |

|---|---|---|---|

| HPLC-MS | 0.05 µM | <5% | Plasma, Urine |

| NMR | 10 µM | <10% | Purified samples |

Table 2 : Conflicting Findings in Macrophage Studies

| Condition | Resident Macrophages | C. parvum-Elicited Macrophages |

|---|---|---|

| Arginine-deficient media | Enhanced cytotoxicity | Suppressed cytotoxicity |

| Arginine-supplemented | Inhibited activity | No effect |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.